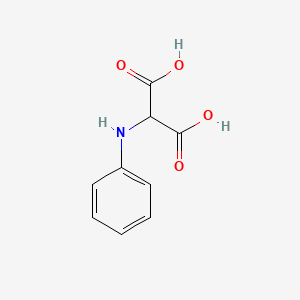

2-(Phenylamino)propanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-anilinopropanedioic acid |

InChI |

InChI=1S/C9H9NO4/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6/h1-5,7,10H,(H,11,12)(H,13,14) |

InChI Key |

JYJYVGOIXPFHNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylamino Propanedioic Acid and Its Key Derivatives

Direct Synthesis Approaches to 2-(Phenylamino)propanedioic Acid

The direct synthesis of this compound primarily involves the hydrolysis of its corresponding diester precursors.

Hydrolysis of Malonic Ester Precursors

The hydrolysis of diethyl 2-(phenylamino)malonate to yield this compound is a standard transformation. While specific literature detailing the hydrolysis of this exact substrate is not abundant, the hydrolysis of analogous compounds is well-documented. For instance, unsubstituted diethyl phenylmalonate is known to be readily hydrolyzed under basic conditions. nih.gov This suggests that a similar approach, such as heating with an aqueous or mixed aqueous-ethanolic solution of a base like sodium hydroxide, followed by acidification, would be a viable method for obtaining this compound. However, it is important to note that the hydrolysis of some substituted phenylmalonates, such as diethyl 2-(perfluorophenyl)malonate, can be challenging and may lead to decarboxylation to form the corresponding acetic acid derivative under harsh conditions. nih.gov

Synthesis of this compound Esters

A variety of methods have been developed for the synthesis of esters of this compound, which are often the more immediate targets in synthetic sequences.

Condensation Reactions of Aniline (B41778) with Activated Enolethers

A prominent method for the synthesis of diethyl 2-(phenylamino)malonate derivatives is the condensation of anilines with activated enolethers, most notably diethyl ethoxymethylenemalonate (DEEMM). This reaction is the initial step of the well-established Gould-Jacobs reaction. wikipedia.org The process involves the nucleophilic attack of the aniline on the enol ether, followed by the elimination of ethanol (B145695) to form an intermediate, diethyl anilinomethylenemalonate. This intermediate can then be used in subsequent reactions, such as cyclization to form quinolines. wikipedia.org The reaction is typically carried out by heating the aniline and DEEMM, sometimes in a solvent or neat.

Table 1: Examples of Condensation Reactions of Anilines with Diethyl Ethoxymethylenemalonate (DEEMM)

| Aniline Derivative | Reaction Conditions | Product | Yield | Reference |

| Aniline | Heating on a steam bath for 2 hours | Diethyl (anilinomethylene)malonate | Not specified | nih.gov |

| Substituted Anilines | Thermally induced intramolecular cyclization in diphenyl ether after initial condensation | Substituted quinolones | High yields | beilstein-journals.org |

Multi-component Reactions for Malonate Derivative Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While direct three-component syntheses of this compound esters are not extensively reported, related MCRs highlight the potential of this strategy. For example, a three-component reaction of anilines, aldehydes, and barbituric acids or malononitrile, promoted by L-proline, has been used to synthesize quinoline (B57606) derivatives. nih.gov Although the final products are more complex, these reactions proceed through intermediates that involve the reaction of anilines with a malonate-like species. The development of a more direct MCR for the target compound remains an area of interest.

Nucleophilic Substitution Reactions Involving Halogenated Malonates

The formation of the C-N bond in this compound esters can be achieved through the nucleophilic substitution of a halogenated malonate with aniline. Diethyl bromomalonate is a common substrate for this purpose. The reaction involves the displacement of the bromide ion by the nucleophilic aniline. nih.gov The reactivity of aniline's nitrogen lone pair makes it a suitable nucleophile for this transformation. nih.gov

Another approach involves the reaction of an aniline with a halosubstituted aniline in the presence of a malonic ester. For instance, the reaction of 2,4-dichloroaniline (B164938) with diethyl malonate in the presence of sodium methoxide (B1231860) has been reported. google.com

Table 2: Nucleophilic Substitution Reactions for the Synthesis of this compound Ester Derivatives

| Halogenated Substrate | Nucleophile | Catalyst/Base | Product | Yield | Reference |

| Diethyl bromomalonate | Aniline | Not specified | Diethyl 2-(phenylamino)malonate | Not specified | nih.gov |

| 4-Chloroaniline | Diethyl malonate | Sodium methoxide | Diethyl (4-chloroanilino)malonate | Not specified | google.com |

| Aryl iodides | Diethyl malonate | CuI / 2-phenylphenol | Diethyl arylmalonates | Good to excellent | organic-chemistry.org |

Alkylation of Malonic Acid Derivatives

The term "alkylation" in this context can be broadened to include N-arylation reactions, which are a modern and efficient way to form the N-phenyl bond. The copper-catalyzed Ullmann condensation is a classic example, which has been adapted for the arylation of malonates. wikipedia.org A general and mild method for the synthesis of α-aryl malonates involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate and catalytic amounts of copper(I) iodide and 2-phenylphenol. organic-chemistry.org This method is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

More specifically, the N-arylation of diethyl aminomalonate with an aryl halide represents a direct route to the target compound. While the direct alkylation of diethyl malonate with an aniline derivative is not a standard procedure, the arylation of the corresponding amino-substituted malonate is a feasible strategy. For instance, the copper-catalyzed N-arylation of amines with iodobenzene (B50100) has been demonstrated. researchgate.net

Green Chemistry Approaches and Process Optimizations in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener and more efficient synthetic routes for this compound and its derivatives. These efforts focus on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of advancement include the adoption of alternative energy sources, the use of environmentally benign solvents and catalysts, and the optimization of reaction conditions to maximize yield and atom economy.

Microwave-Assisted Synthesis: A Key Green Technology

Microwave-assisted synthesis has emerged as a significant green chemistry technique for producing derivatives of this compound, particularly its ester derivatives like diethyl 2-((arylamino)methylene)malonates. This method offers substantial advantages over conventional heating protocols, such as dramatically reduced reaction times, lower energy consumption, and often higher product yields. A notable advantage is the ability to conduct these reactions in the absence of a solvent, which aligns with the core principles of green chemistry by eliminating a major source of industrial waste. mdpi.com

A comparative study highlights the efficiency of microwave irradiation. In a typical procedure, diethyl ethoxymethylenemalonate and various primary amines are reacted under microwave irradiation at 150°C for 30 minutes without a solvent or catalyst. This approach consistently provides high yields of the desired products, demonstrating excellent compatibility with a range of substituents. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates

| Feature | Conventional Reflux Protocol | Microwave-Assisted Protocol |

| Reaction Time | Several hours | 30 minutes |

| Solvent | Often required | Solvent-free |

| Catalyst | May be required (e.g., ZnCl₂, FeCl₃) mdpi.com | Catalyst-free |

| Energy Consumption | High | Low |

| Product Yield | 50-85% mdpi.com | >78% mdpi.com |

This table illustrates the significant improvements in efficiency and environmental footprint achieved by using microwave-assisted synthesis for derivatives of this compound.

Innovations in Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. scienceopen.com Research into green solvents has identified several promising alternatives for the synthesis of malonic acid derivatives.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs, such as those based on choline (B1196258) chloride and urea, are attractive green solvents due to their low volatility, biodegradability, and potential to also act as catalysts. researchgate.net They have been successfully used in various organic reactions and offer a safer alternative to conventional solvents. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation and anion. Imidazolium-based ionic liquids, for example, have been used in the depolymerization of biopolymers to produce valuable chemicals, demonstrating their potential for green chemical processes. diva-portal.org

Water: As the most abundant and non-toxic solvent, water is an ideal medium for green synthesis. Efforts are ongoing to develop catalytic systems that are effective in aqueous media. scienceopen.com

Catalysis plays a pivotal role in process optimization. The development of new catalyst systems aims to improve reaction rates, selectivity, and yields under milder conditions. For the synthesis of diethyl malonate, a key precursor, various catalytic systems have been explored. These include cobalt-carbonyl complexes and palladium complexes with biphosphine ligands, which have shown high efficacy. google.com The use of solid-supported catalysts, such as phosphotungstic acid on activated carbon, has also been investigated for the synthesis of diethyl malonate, offering advantages in terms of catalyst recovery and reuse. gychbjb.com

Process Optimization for Enhanced Efficiency

Process optimization is crucial for making the synthesis of this compound and its precursors more economically viable and sustainable. This involves a systematic investigation of reaction parameters to maximize product yield and minimize waste.

For instance, in the synthesis of diethyl malonate from malonic acid and ethanol, a study optimized several factors to achieve a high yield of 96.25%. The optimized conditions were identified as a specific molar ratio of malonic acid to ethanol and catalyst, a defined amount of a water-carrying agent, and a reaction time of 90 minutes. gychbjb.com

Table 2: Optimized Conditions for Diethyl Malonate Synthesis

| Parameter | Optimized Value |

| Molar Ratio (Malonic Acid:Ethanol:Catalyst) | 1:3:0.007 |

| Water-Carrying Agent | 15 mL |

| Reaction Time | 90 minutes |

| Resulting Yield | 96.25% |

This table presents the optimized parameters for the synthesis of diethyl malonate, a key precursor, demonstrating how careful control of reaction conditions can lead to significantly improved yields. gychbjb.com

Furthermore, patents related to the synthesis of malonic acid esters reveal various strategies for achieving high conversion and yield under relatively mild conditions, contributing to more sustainable industrial production. google.com The synthesis of related compounds, such as acetamino diethyl malonate, also benefits from the use of specific metal salt catalysts and ligands, which can improve the efficiency of the reaction. google.com The principles of green chemistry and process optimization are continuously being applied to the synthesis of this compound and its derivatives, paving the way for more environmentally responsible manufacturing processes.

Elucidation of Reaction Pathways and Mechanistic Transformations

Malonic Ester Synthesis and its Mechanistic Variations

The initial and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon. lscollege.ac.in The hydrogen atom on the carbon adjacent to the two carbonyl groups of a malonic ester is significantly acidic (pKa ≈ 13 in diethyl malonate) due to the electron-withdrawing effect of the two ester functions, which stabilize the resulting conjugate base via resonance. ucalgary.ca For a substrate like diethyl 2-(phenylamino)malonate, the remaining α-hydrogen can be removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate ion, or carbanion. chemicalnote.comorganic-chemistry.org It is standard practice to use an alkoxide base that matches the alcohol portion of the ester to prevent transesterification side reactions. wikipedia.orglscollege.ac.in

This enolate is a potent nucleophile. organicchemistrytutor.com The subsequent step involves the reaction of this carbanion with an electrophile, typically a primary or secondary alkyl halide, in a nucleophilic substitution reaction. chemistrysteps.com The reaction proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. organicchemistrytutor.com This results in the formation of a dialkylated malonic ester. chemicalnote.com

| Step | Description | Reactants | Product |

| 1 | Carbanion Formation | Diethyl 2-(phenylamino)malonate, Sodium Ethoxide | Resonance-stabilized enolate |

| 2 | Nucleophilic Substitution | Enolate, Alkyl Halide (R-X) | Diethyl 2-alkyl-2-(phenylamino)malonate |

Following alkylation, the resulting substituted diethyl malonate can be hydrolyzed to the corresponding dicarboxylic acid. ucalgary.ca This is typically achieved by heating with aqueous acid (e.g., H₃O⁺) or by saponification with a strong base followed by acidification. libretexts.orgorganicchemistrytutor.com

The resulting substituted malonic acid, which has two carboxylic acid groups attached to the same carbon, is thermally unstable and readily undergoes decarboxylation upon heating. openochem.orgyoutube.com The mechanism for this reaction involves a cyclic, six-membered transition state. organicchemistrytutor.com The carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group, leading to the concerted cleavage of a C-C bond and the elimination of carbon dioxide (CO₂). This process initially forms an enol intermediate, which rapidly tautomerizes to the more stable final product, a substituted carboxylic acid. libretexts.orgaskthenerd.com

For 2-(phenylamino)propanedioic acid itself, heating would lead to the loss of one carboxyl group as CO₂ to yield 2-(phenylamino)propanoic acid.

The malonic ester synthesis can be adapted to introduce two different alkyl groups onto the α-carbon. wikipedia.org This is achieved by performing the deprotonation and alkylation steps sequentially with different alkyl halides before the final hydrolysis and decarboxylation. lscollege.ac.inyoutube.com Starting with diethyl malonate, a first alkyl group is introduced, and then the process of enolate formation and alkylation is repeated with a second alkyl halide to yield a dialkylated malonic ester. chemicalnote.com

A significant challenge in the malonic ester synthesis is the potential for undesired dialkylation, where the mono-alkylated product reacts further with the enolate to give a dialkylated product, leading to lower yields of the desired mono-substituted compound. wikipedia.orglscollege.ac.in Using an excess of the malonic ester can help to minimize this side reaction. organic-chemistry.org

When a dihalide is used as the alkylating agent with one equivalent of a malonic ester and two equivalents of base, an intramolecular reaction can occur, leading to the formation of cyclic compounds. libretexts.org This variation is known as the Perkin alicyclic synthesis. wikipedia.org

Condensation Reactions of this compound Derivatives

Derivatives of this compound, particularly its esters, can participate in various condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org Derivatives like diethyl 2-(phenylamino)malonate can serve as the active methylene component. The reaction produces an α,β-unsaturated product. wikipedia.org

The Doebner modification of the Knoevenagel condensation is particularly relevant as it specifically involves the reaction of a malonic acid with an aldehyde or ketone, using pyridine (B92270) as the solvent and catalyst. wikipedia.orgtandfonline.com This reaction is followed by a spontaneous decarboxylation. organic-chemistry.orgyoutube.com In this variation, this compound itself could react with an aldehyde (R-CHO). The pyridine acts as a base to facilitate the initial condensation and also promotes the subsequent decarboxylation of the resulting α,β-unsaturated dicarboxylic acid intermediate, yielding a substituted acrylic acid. tandfonline.com

| Reaction | Active Methylene Component | Carbonyl Component | Catalyst/Solvent | Key Feature |

| Knoevenagel Condensation | Diethyl 2-(phenylamino)malonate | Aldehyde or Ketone | Weak amine (e.g., piperidine) | Forms a stable α,β-unsaturated diester. |

| Doebner Modification | This compound | Aldehyde or Ketone | Pyridine | Condensation is followed by decarboxylation. wikipedia.org |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. wikipedia.orglibretexts.org The reaction requires at least one of the esters to have an α-hydrogen to be able to form an enolate. organic-chemistry.org

A "crossed" or "mixed" Claisen condensation involves two different esters. organic-chemistry.org For this reaction to be synthetically useful, one of the esters should be incapable of forming an enolate (e.g., an aromatic ester like benzoate or a carbonate) to prevent a mixture of products. organic-chemistry.org A derivative such as diethyl 2-(phenylamino)malonate could act as the enolizable ester. In the presence of a strong base, it would form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the final β-keto ester product. wikipedia.orglibretexts.org The driving force for the reaction is the formation of the highly stabilized enolate of the β-keto ester product. organic-chemistry.org An intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com

Amination and Amidation Reaction Pathways

The direct conversion of carboxylic acids, such as the two present in this compound, into amides is a fundamentally important transformation, though it can be challenging. The primary difficulty arises from the acid-base reaction between the carboxylic acid and the amine, which forms a highly unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction typically requires heating above 100°C to drive off water and form the amide bond, or the use of activating agents and catalysts. libretexts.org

Various catalytic systems have been developed for the direct amidation of carboxylic acids. Boron-based catalysts, such as arylboronic acids and borate esters like B(OCH₂CF₃)₃, are effective in promoting amide formation. acs.orgnih.govresearchgate.net These reactions often involve the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. researchgate.net For dicarboxylic acids, Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have demonstrated efficacy, showing tolerance to basic molecules like amines and the water byproduct, which can otherwise suppress catalyst activity. nih.gov Titanium tetrafluoride (TiF₄) has also been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

The general mechanism for these catalyzed reactions involves the activation of the carboxylic acid group, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to the amide product and water.

Table 1: Catalytic Systems for Direct Amidation of Carboxylic Acids

| Catalyst System | Typical Conditions | Key Features |

|---|---|---|

| Boronic Acids | Refluxing toluene with water removal | Effective for a range of substrates, including amino acids. researchgate.net |

| B(OCH₂CF₃)₃ | MeCN, 80-100°C | High conversions, broad substrate scope, often allows for simple purification. nih.gov |

| Nb₂O₅ | o-xylene, 135°C | Heterogeneous, reusable, and tolerant to basic molecules present in the reaction. nih.gov |

Intramolecular Cyclization and Heterocycle Formation Pathways

Molecules containing both amine and carboxylic acid functionalities, such as this compound, are valuable precursors for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. The specific heterocyclic system formed depends on the reaction conditions and the relative positions of the reacting functional groups.

For instance, amino acid-derived diazoketones can undergo Brønsted acid-catalyzed intramolecular cyclization to form 1,3-oxazinane-2,5-diones. frontiersin.org This process involves the protonation of the diazo compound, followed by an intramolecular nucleophilic attack from a carboxyl group to release nitrogen gas and form the heterocyclic ring. frontiersin.org Similarly, intramolecular cyclization of ω-imino-esters can lead to the formation of polycyclic β-lactams and other cyclic β-amino acid derivatives. nih.gov

Palladium-catalyzed C-H/N-H coupling represents another powerful strategy for heterocycle synthesis. nih.gov This method can facilitate the formation of five- and six-membered rings, such as pyrrolidines and indolines, through the intramolecular coupling of an N-H bond with either an sp² or sp³ C-H bond, often guided by a directing group. nih.gov In the context of this compound, such a reaction could potentially be envisioned between the phenylamino (B1219803) group and a suitable C-H bond on the phenyl ring or another part of a more complex derivative, leading to fused heterocyclic systems.

Specialized Reaction Pathways

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. rsc.org The secondary amine of the 2-(phenylamino) group in the title compound can act as a Michael donor. This reaction is widely used in the synthesis of β-amino compounds and their derivatives. researchgate.net

The reaction involves the nucleophilic attack of the amine on the β-carbon of an electron-deficient alkene (the Michael acceptor). rsc.org The process can be catalyzed by bases, which increase the nucleophilicity of the amine, or by acids, which activate the Michael acceptor. rsc.org A variety of α,β-unsaturated esters, ketones, and nitriles can serve as acceptors. researchgate.netresearchgate.net For example, the reaction of an amine with methyl acrylate can proceed without a catalyst or solvent to yield a β-amino ester derivative. rsc.org The resulting products are often valuable intermediates in the synthesis of more complex, biologically active molecules. tandfonline.com

A modern and efficient method for synthesizing propanedioic acid derivatives involves the copper-catalyzed direct carbonylation of carbenes. This reaction provides an alternative route to malonates and related compounds under mild conditions. Carbenes, which are highly reactive intermediates, are generated from diazo compounds.

The proposed mechanism begins with the formation of a copper carbene intermediate from a diazo compound with the release of nitrogen gas. This intermediate then undergoes carbonylation with carbon monoxide to form a ketene intermediate. This highly electrophilic ketene is then trapped by a nucleophile, such as an alcohol or an amine, to yield the corresponding propanedioic acid ester or amide derivative. This method is noted for its good yields and excellent tolerance for a variety of functional groups.

Arylmalonic acid derivatives are key substrates for enzymatic asymmetric decarboxylation to produce optically pure α-arylpropionic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs. The enzyme primarily responsible for this transformation is arylmalonate decarboxylase (AMDase), originally isolated from the bacterium Bordetella bronchiseptica.

AMDase catalyzes the stereoselective removal of one carboxyl group from a disubstituted malonic acid, provided one substituent is an aryl or alkenyl group. The wild-type enzyme exhibits strict (R)-selectivity, but enzyme engineering has produced (S)-selective variants. This biocatalytic method is highly valued for its exceptional enantioselectivity and operation under mild, environmentally friendly conditions.

Table 2: Microbial Asymmetric Decarboxylation of Arylmalonic Acids

| Enzyme | Substrate Type | Product | Key Feature |

|---|

Stability Considerations and Decomposition Pathways of Related Analogs

The stability of this compound is influenced by its structural similarity to both aminomalonic acid and malonic acid itself. Aminomalonic acid is known to be a relatively unstable compound. nih.gov Malonic acid and its derivatives are well-known to undergo thermal decomposition via decarboxylation.

The thermal decomposition of malonic acid in the condensed phase proceeds with an activation energy of approximately 110 ± 10 kJ mol⁻¹. acs.org The process involves the loss of carbon dioxide to form acetic acid. For substituted malonic acids, this decarboxylation typically occurs at elevated temperatures (e.g., >150 °C). stackexchange.com It is proposed that the reaction proceeds through a 6-membered cyclic transition state. stackexchange.com

Given this precedent, this compound is expected to be susceptible to thermal decarboxylation, losing one of its carboxyl groups as CO₂ to yield 2-(phenylamino)propanoic acid (N-phenylalanine). The presence of two carboxyl groups on the same carbon atom facilitates this process. Photoredox catalysis has also emerged as a modern method for the double decarboxylation of malonic acid derivatives under milder conditions than traditional thermal methods. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural assignment of 2-(Phenylamino)propanedioic acid, providing insights into the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the methine proton, and the amine proton. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing carboxylic acid groups. The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The methine proton (α-proton), being adjacent to both the phenylamino (B1219803) group and the two carboxylic acid groups, is anticipated to resonate downfield. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho) | 6.8 - 7.2 | Multiplet |

| Aromatic-H (meta) | 7.2 - 7.4 | Multiplet |

| Aromatic-H (para) | 6.9 - 7.1 | Multiplet |

| Methine-H (α-CH) | 4.5 - 5.0 | Singlet/Doublet |

| Amine-H (NH) | 5.0 - 8.0 | Broad Singlet |

| Carboxylic-H (COOH) | 10.0 - 13.0 | Broad Singlet |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will display signals for the two types of aromatic carbons, the methine carbon, and the carbonyl carbons of the carboxylic acid groups. The carbonyl carbons are expected to have the most downfield chemical shifts, typically in the range of δ 170-180 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, with the carbon directly attached to the nitrogen (ipso-carbon) showing a distinct shift. The methine carbon (α-carbon) will be observed further upfield.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (COOH) | 170 - 175 |

| Aromatic (C-N) | 145 - 150 |

| Aromatic (C-H) | 115 - 130 |

| Methine (α-C) | 55 - 65 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Due to the presence of a chiral center at the α-carbon, this compound can exist as a pair of enantiomers. Advanced NMR techniques are critical for probing the stereochemistry and conformational preferences of this molecule.

Chiral Shift Reagents: In the absence of a chiral environment, the NMR spectra of the two enantiomers are identical. Chiral Lanthanide Shift Reagents (CLSRs), such as complexes of europium or samarium with chiral ligands, can be employed to induce diastereomeric interactions. researchgate.nettcichemicals.comtcichemicals.com This interaction leads to the separation of signals for the enantiomers, allowing for the determination of enantiomeric purity. researchgate.nettcichemicals.comtcichemicals.com

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROESY) Spectroscopy: These techniques are powerful for determining the spatial proximity of protons within the molecule. acs.orgcolumbia.edu For this compound, NOE or ROESY experiments can reveal through-space interactions between the methine proton, the N-H proton, and the protons on the phenyl ring. acs.orgcolumbia.edu This information is invaluable for elucidating the preferred conformation of the molecule in solution, such as the orientation of the phenyl group relative to the malonic acid moiety. mdpi.comrsc.orgnih.gov The analysis of NOE buildup rates can provide quantitative distance restraints for molecular modeling. rsc.orgnih.gov

Conformational Analysis using Coupling Constants and Computational Modeling: The magnitude of vicinal proton-proton coupling constants (³J) can provide information about dihedral angles through the Karplus equation. While this compound has limited vicinal protons for this analysis, computational methods like Density Functional Theory (DFT) can be used to predict the energies of different conformers and their corresponding NMR parameters. acs.orgacs.orgresearchgate.netdntb.gov.uarsc.org By comparing experimental NMR data with the calculated values for different conformers, the most likely solution-state conformation can be determined. acs.orgacs.orgresearchgate.netdntb.gov.uarsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-H bonds. The broad O-H stretching vibration of the carboxylic acid groups will likely appear in the region of 2500-3300 cm⁻¹. The N-H stretching vibration of the secondary amine is expected around 3300-3500 cm⁻¹. The strong C=O stretching vibration of the carboxylic acid groups is a prominent feature and should be observed in the range of 1700-1750 cm⁻¹. The C-N stretching vibration and the aromatic C=C stretching vibrations will appear in the fingerprint region.

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amine | N-H stretch | 3300 - 3500 |

| Carbonyl | C=O stretch | 1700 - 1750 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-N | C-N stretch | 1250 - 1350 |

| Aromatic C-H | C-H bend (out-of-plane) | 690 - 900 |

Note: Predicted wavenumbers are estimates and can be influenced by intermolecular interactions and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides information that is complementary to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric C=C stretching of the phenyl ring around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methine group will also be visible. The C=O stretching vibration may be weaker in the Raman spectrum compared to the FT-IR spectrum. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, where water absorption bands can obscure large regions of the FT-IR spectrum.

Predicted Raman Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic Ring | Symmetric C=C stretch | ~1600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Carbonyl | C=O stretch | 1700 - 1750 |

Note: Predicted wavenumbers are estimates and can vary based on the experimental setup and sample state.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, offers valuable information on the electronic transitions within a molecule, which are influenced by its structure and environment.

The UV-Vis spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For this compound, the spectrum is expected to be a composite of the absorptions from the phenylamino group and the dicarboxylic acid moiety. The phenyl group attached to the nitrogen atom constitutes the primary chromophore.

The UV-Vis absorption spectra of various organic acids, including dicarboxylic acids, show that the primary absorptions occur in the UV region, with the spectral positions being sensitive to substitution and solvent. nist.gov For instance, the absorbance spectra of benzoic acid and phthalic acid show characteristic bands in the UV region. nist.gov The electronic spectrum of aniline (B41778) violet, a related cationic dye, is significantly influenced by the solvent's nature, with a π-π* transition of the benzenoid system observed between 30769.3 and 33333.3 cm⁻¹ (approximately 300-325 nm). researchgate.net

A study on 2-(4-Cyanophenylamino) acetic acid, a derivative of N-phenylglycine, involved recording the UV-Visible spectrum in the 200–700 nm range to identify electronic transitions. researchgate.netnih.gov Similarly, the UV-Vis spectra of N,N-diethyl-4-nitroaniline show distinct absorption bands that are sensitive to the solvent environment. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference(s) |

| N-Phenylglycine | Acetonitrile | < 300 | researchgate.net |

| Aniline | NMP | 340-355 | atamankimya.com |

| o-Toluidine | NMP | 340-355 | atamankimya.com |

| o-Anisidine | NMP | 340-355 | atamankimya.com |

| Benzoic Acid | Aqueous | ~275 (π←n) | nist.gov |

| Phthalic Acid | Aqueous | ~275 (π←n) | nist.gov |

| Malonic Acid | Methanol | 219 | nih.gov |

| Diethyl 2-((4-nitroanilino)methylene)malonate | Various | - | nih.gov |

This table presents data for compounds structurally related to this compound to infer its potential UV-Vis characteristics.

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of molecules and can be employed to probe reaction mechanisms and molecular interactions. nih.gov Fluorescent amino acids, for example, are powerful tools for studying protein structure and dynamics. rsc.orgchemicalbook.com

The N-phenylglycine (NPG) moiety, present in the target compound, has been investigated as a photoinitiator. rsc.orgchemicalbook.com Although a study on its use as a versatile photoinitiator was retracted, the initial report mentioned the generation of radicals upon near-UV light exposure, suggesting photochemical activity that could be probed by fluorescence. rsc.orgchemicalbook.com The fluorescence of NPG derivatives can be influenced by factors such as solvent and the presence of quenchers. rsc.orgchemicalbook.commpg.descience-softcon.de For instance, the fluorescence of various fluorophores can be quenched by metal-centered porphyrins through light absorption artifacts. science-softcon.de

The development of fluorescent amino acids with tailored photophysical properties allows for real-time tracking of biological events. nih.gov By analogy, derivatives of this compound could potentially be designed as fluorescent probes for various applications, including the study of enzyme mechanisms or metal ion sensing, where the fluorescence emission would be modulated by specific interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₉H₉NO₄, the expected molecular weight is approximately 195.17 g/mol .

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of amino acids, carboxylic acids, and aromatic amines. nist.gov The principal fragment ions for amino acids often include losses of water, carbon monoxide, and ammonia. wikipedia.org For carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are common. nist.gov

In the case of related malonate esters, a key fragmentation is the loss of the diethyl malonate moiety. ias.ac.in For this compound, analogous cleavages would be expected. The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters has been shown to produce characteristic nitrilium cations. researchgate.net The mass spectra of benzyloxycarbonyl derivatives of amino acids show interesting benzyl (B1604629) migrations. hmdb.ca

The fragmentation of protonated amino acids formed by atmospheric pressure chemical ionization (APCI) typically yields principal fragment ions of [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺. wikipedia.org For N-phenylglycine, which is structurally similar, fragmentation would involve cleavage of the glycine (B1666218) side chain and fragmentation of the aromatic ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound and its Diethyl Ester

| Compound | Predicted Fragment | m/z (for C₉H₉NO₄) | Predicted Fragment (for Diethyl Ester C₁₃H₁₇NO₄) | m/z (for C₁₃H₁₇NO₄) |

| Parent Ion | [M]⁺ | 195 | [M]⁺ | 251 |

| Loss of H₂O | [M - H₂O]⁺ | 177 | [M - H₂O]⁺ | 233 |

| Loss of COOH | [M - COOH]⁺ | 150 | [M - COOC₂H₅]⁺ | 178 |

| Loss of NH-Ph | [M - C₆H₅NH]⁺ | 104 | [M - C₆H₅NH]⁺ | 160 |

| Phenyl cation | [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | 77 |

| Anilino cation | [C₆H₅NH₂]⁺ | 93 | [C₆H₅NH₂]⁺ | 93 |

This table is predictive and based on general fragmentation patterns of related functional groups.

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the preparation of crystalline derivatives, such as salts or cocrystals, can facilitate XRD analysis. nist.govnih.goveurjchem.comrsc.org

The crystal structure of a phenylglycine hydrazide has been determined, revealing a monoclinic space group and providing insights into its conformation. The analysis of metal complexes of a related ligand, phenyl glycine-o-carboxylic acid, has also been performed, showing how the ligand coordinates to different metal ions. The formation of cocrystals with other molecules, a common strategy in pharmaceutical sciences, can yield well-defined crystalline materials suitable for XRD. nist.goveurjchem.comrsc.org For instance, the crystal structures of cocrystals of glycolic acid with various coformers have been elucidated, revealing the hydrogen bonding motifs that govern the supramolecular assembly. rsc.org

The solid-state structure of a crystalline derivative of this compound would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine functionalities, as well as π-π stacking interactions between the phenyl rings. These interactions are crucial in determining the packing of the molecules in the crystal lattice. Hirshfeld surface analysis can be a valuable tool to visualize and quantify these intermolecular contacts.

Computational and Theoretical Chemistry Studies of 2 Phenylamino Propanedioic Acid

Quantum Chemical Calculations

There are no published studies that have applied quantum chemical calculations to 2-(Phenylamino)propanedioic acid.

No literature could be found that reports the use of Density Functional Theory (DFT) to determine the optimized geometry or to analyze the electronic structure of this compound. Such studies are fundamental for understanding the molecule's three-dimensional shape and the distribution of electrons, which are crucial for predicting its stability and reactivity.

Similarly, there is no available research on the application of Time-Dependent Density Functional Theory (TD-DFT) to this compound. This type of analysis is essential for predicting how the molecule interacts with light, including its electronic excitation energies and its theoretical UV-Vis spectrum.

Molecular Orbital Analysis

Detailed molecular orbital analysis of this compound has not been reported in the scientific literature.

No studies were found that have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Information regarding Natural Bond Orbital (NBO) analysis is also unavailable. NBO analysis provides insights into the bonding interactions, charge distribution, and intramolecular delocalization of electron density within the molecule, offering a deeper understanding of its electronic structure.

Reactivity and Electrostatic Potential Mapping

There is a lack of research on the reactivity and electrostatic potential (ESP) mapping of this compound. ESP maps are vital for visualizing the charge distribution on the molecule's surface, which helps in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential. researchgate.net

For this compound, the MEP surface would be expected to show distinct regions of high and low potential. The areas around the oxygen atoms of the two carboxylic acid groups would exhibit a strong negative potential (red), indicating their high electron density and propensity to act as proton acceptors or coordinate with electrophiles. researchgate.net The nitrogen atom of the amino group, while also electronegative, would have its potential influenced by its bonding environment. The aromatic phenyl ring would display a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. mdpi.com Conversely, the hydrogen atoms of the carboxylic acid groups and the amino group would be characterized by a positive potential (blue), highlighting their tendency to act as proton donors in hydrogen bonding interactions. researchgate.net

Illustrative MEP Data for this compound

| Molecular Region | Expected MEP Value (kcal/mol) | Implication |

| Carboxylic Oxygen Atoms | Highly Negative | Prone to electrophilic attack, strong hydrogen bond acceptor |

| Phenyl Ring (π-system) | Negative | Site for interactions with cations and electrophiles |

| Amino Group Nitrogen | Moderately Negative | Potential for electrophilic attack and hydrogen bonding |

| Carboxylic and Amino Hydrogens | Highly Positive | Prone to nucleophilic attack, strong hydrogen bond donor |

This table is illustrative and based on general principles of MEP analysis for similar functional groups.

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

The Fukui function is a concept within density functional theory (DFT) that helps to identify the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a particular point in a molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r) : for electrophilic attack (measures the reactivity of a site upon losing an electron).

f0(r) : for radical attack.

Illustrative Condensed Fukui Function Values for Key Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Carbonyl Carbon (C=O) | High | Low |

| Carbonyl Oxygen (C=O) | Low | High |

| Amino Nitrogen (N) | Low | High |

| Phenyl Ring Carbons | Moderate | Moderate |

This table presents expected trends in Fukui function values for illustrative purposes.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations could be employed to predict its 1H and 13C NMR chemical shifts. researchgate.net The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the carboxylic acids would be expected to have a high chemical shift due to their acidic nature. The protons on the phenyl ring would show distinct shifts based on their position relative to the electron-donating amino group.

Similarly, the IR vibrational spectrum can be simulated. The calculations would predict the frequencies and intensities of the characteristic vibrational modes, such as the O-H and C=O stretching of the carboxylic acid groups, the N-H stretching of the amino group, and the C-C stretching modes of the phenyl ring. bas.bg

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Characteristic Functional Group |

| 1H NMR | High chemical shift (δ > 10 ppm) | Carboxylic acid (O-H) |

| 13C NMR | High chemical shift (δ > 170 ppm) | Carbonyl carbon (C=O) |

| IR Spectroscopy | Strong, broad absorption ~3000 cm-1 | O-H stretch (carboxylic acid) |

| IR Spectroscopy | Strong absorption ~1700 cm-1 | C=O stretch (carboxylic acid) |

| IR Spectroscopy | Absorption ~3400 cm-1 | N-H stretch (amino group) |

This table is for illustrative purposes and shows expected spectroscopic features based on the compound's structure.

Advanced Modeling for Chemical Kinetics and Reaction Mechanisms

Advanced computational modeling can be utilized to study the chemical kinetics and reaction mechanisms of reactions involving this compound. nih.gov This involves calculating the potential energy surface for a given reaction, identifying transition states, and determining activation energies. mdpi.com Such studies can provide detailed insights into reaction pathways, rates, and the factors that control them.

For example, the esterification of the carboxylic acid groups or the acylation of the amino group are common reactions for this type of molecule. Computational modeling could be used to compare the reaction barriers for these processes, providing a theoretical basis for understanding the molecule's reactivity and selectivity. Furthermore, the decomposition pathways of this compound under various conditions could be investigated, which is crucial for understanding its stability and potential degradation products. dtic.mil

These computational studies rely on solving the Schrödinger equation for the molecular system, often using approximations like DFT or ab initio methods. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. princeton.edu

Molecular Interaction Studies and Mechanistic Research Non Clinical Focus

Research into Enzyme Binding and Inhibition Mechanisms

The structure of 2-(phenylamino)propanedioic acid suggests a strong potential for it to act as an enzyme inhibitor, primarily through competitive inhibition. This is based on the well-documented inhibitory action of its parent compound, malonic acid.

Malonic acid is a classic example of a competitive inhibitor for the enzyme succinate (B1194679) dehydrogenase. nih.govslideshare.netlibretexts.org This enzyme catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. slideshare.netlibretexts.org Malonate's structure, with its two carboxyl groups, closely resembles that of the natural substrate, succinate, allowing it to bind to the enzyme's active site. libretexts.orgdoubtnut.com However, because malonate lacks the -CH₂CH₂- group of succinate, the dehydrogenation reaction cannot proceed, and the enzyme's activity is halted until the inhibitor dissociates. libretexts.org This inhibition can be overcome by increasing the concentration of the substrate, succinate. slideshare.netvaia.com

Given this precedent, this compound would almost certainly be investigated as a potential inhibitor of succinate dehydrogenase. Furthermore, the presence of the N-phenyl group opens the possibility of interactions with other enzymes. For instance, studies on N-phenylamidines have shown them to be selective inhibitors of neuronal nitric oxide synthase (nNOS), where the N-phenyl ring is a key pharmacophore. nih.gov Similarly, research into inhibitors of phenylalanine ammonia-lyase (PAL) has demonstrated that phenol (B47542) derivatives can cause mixed or competitive inhibition, suggesting that the phenyl group can play a crucial role in binding to enzyme active sites. nih.gov The combination of the dicarboxylate structure and the aromatic ring in this compound could, therefore, make it a candidate for inhibiting enzymes that recognize substrates with both anionic and aromatic features.

Ligand Design for Metal Ion Complexation and Extraction

The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as a chelating ligand in metal ion complexation. The two carboxylate groups can coordinate with a metal ion, forming a stable ring structure. The formation of such complexes is a fundamental aspect of coordination chemistry, with applications ranging from catalysis to environmental remediation. wikipedia.orgresearchgate.net

The stability of these metal complexes is quantified by the stability constant (log K), where a higher value indicates a stronger interaction. wikipedia.orgscispace.com Research on the parent compound, malonic acid, and the closely related phenylmalonic acid provides insight into the potential coordinating properties of this compound. A study on the complexation of various metal ions with substituted malonic acids determined the stepwise stability constants (log K₁) for phenylmalonic acid. core.ac.uk

Table 1: Comparison of the first stepwise stability constants (log K₁) for metal complexes of phenylmalonic acid and malonic acid. Data sourced from CORE. core.ac.uk

Non-Covalent Interactions with Biomolecules (excluding clinical or therapeutic outcomes)

The structure of this compound is rich in functionalities capable of engaging in a wide array of non-covalent interactions, which are fundamental to molecular recognition in biological systems. mhmedical.comnih.gov These interactions, though weaker than covalent bonds, collectively determine the three-dimensional structure of proteins and their complexes with ligands. nih.govresearchgate.net

The key interaction points on this compound are:

Carboxyl Groups: These can act as both hydrogen bond donors (as -COOH) and acceptors (as -COO⁻). In their ionized state, they can form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine. mhmedical.com

Phenyl Ring: The aromatic ring can participate in several crucial interactions. These include hydrophobic interactions with nonpolar amino acid side chains, and more specific aryl-aryl (π-π stacking) interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mhmedical.com Furthermore, the electron-rich face of the phenyl ring can engage in cation-π interactions with cationic residues. mhmedical.com

Amino Group: The secondary amine (-NH-) is a hydrogen bond donor, capable of interacting with hydrogen bond acceptors on a biomolecule, such as the carbonyl oxygen of a peptide backbone.

The combination of these features allows for multiple, simultaneous points of contact with a biomolecular target like a protein, potentially leading to high-affinity binding. The study of unconventional non-covalent interactions in proteins highlights the importance of interactions like C-H···π and n→π*, which could further stabilize the binding of a molecule like this compound. nih.govacs.org

Investigations of Small Molecule-DNA/RNA Interaction Mechanisms

Derivatives of malonic acid have been successfully developed as agents for interacting with nucleic acids. Specifically, malonic acid diamides, which are structurally related to this compound, have been synthesized as cationic lipids for non-viral gene transfer. nih.govnih.gov These molecules are designed to form liposomes that can complex with negatively charged DNA (forming lipoplexes) and facilitate its entry into cells. nih.gov

This demonstrates that the malonic acid scaffold can be functionalized to achieve effective DNA binding. For this compound, several interaction modes with DNA or RNA are plausible:

Electrostatic Interactions: The negatively charged carboxylate groups could interact favorably with cations (like Mg²⁺) that are often associated with the phosphate (B84403) backbone of nucleic acids.

Groove Binding: The molecule's size and functionalities may allow it to fit within the major or minor grooves of DNA, stabilized by hydrogen bonds between its carboxyl/amino groups and the base pairs or sugar-phosphate backbone.

Intercalation: While less likely than for larger, planar aromatic systems, the phenyl group could potentially insert itself between the base pairs of the DNA double helix (intercalation), an interaction that would be stabilized by π-π stacking.

The analysis of protein-DNA complexes reveals that sugar-π interactions, involving aromatic amino acid side chains and the deoxyribose sugar, are surprisingly common. nih.gov This suggests that the phenyl group of this compound could potentially interact directly with the sugar components of the nucleic acid backbone.

Use as a Chemical Probe in Reaction Systems

In chemical synthesis, malonic acid and its derivatives are well-known for their utility in the Knoevenagel condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an active hydrogen compound (like malonic acid) with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon bond. wikipedia.orgtandfonline.com The reaction is often followed by decarboxylation when a carboxylic acid is present. organic-chemistry.org

By using a substituted malonic acid like this compound in a Knoevenagel-type reaction, chemists can probe the reaction's mechanism. The electronic and steric properties of the phenylamino (B1219803) substituent would influence the reactivity of the central methylene (B1212753) group and the stability of reaction intermediates. tandfonline.comresearchgate.net Studying the kinetics and product distribution of such a reaction provides valuable mechanistic insights. For example, the Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a base and solvent, which facilitates both condensation and subsequent decarboxylation, and the specific malonic acid derivative used can influence the course of this one-pot reaction. wikipedia.orgorganic-chemistry.orgacs.org Therefore, this compound could serve as a valuable chemical tool for dissecting the finer points of these important carbon-carbon bond-forming reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(Phenylamino)propanedioic acid with high purity?

- Method : Begin with esterification of malonic acid derivatives using phenylamino precursors (e.g., phenylamine or substituted anilines). Hydrolyze the ester intermediate under acidic or basic conditions to yield the propanedioic acid backbone. Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity using HPLC (≥98% purity) and confirm structure via 1H/13C NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign proton environments (1H) and carbon frameworks (13C) to confirm substituent positions.

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₉H₉NO₄: theoretical 219.06 g/mol).

- X-ray Crystallography : Resolve solid-state conformation for hydrogen-bonding networks or stereochemical details.

- Cross-reference data with NIST Chemistry WebBook for validation .

Q. How should researchers ensure the compound's stability during storage?

- Protocol : Store lyophilized samples at 2–8°C in airtight, light-resistant containers. For solution-phase storage, use anhydrous DMSO or ethanol, and monitor degradation via monthly HPLC analysis (retention time shifts indicate instability). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound's reactivity?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as decarboxylation or nucleophilic substitutions. Compare computed activation energies with experimental kinetics data (e.g., Arrhenius plots from temperature-dependent HPLC studies). Use molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. What strategies resolve contradictions between experimental and computational data?

- Resolution :

- Replicate experiments under controlled conditions (e.g., inert atmosphere, varying pH).

- Perform sensitivity analysis on computational parameters (e.g., solvent models, basis sets).

- Validate with orthogonal techniques (e.g., IR spectroscopy for functional group verification) .

Q. How can coupling reactions involving this compound be optimized for high yields?

- Optimization : Screen coupling agents (EDCI, HATU) and solvents (DMF, acetonitrile) using design of experiments (DOE). Monitor reaction progress via TLC or LC-MS. For peptide-like bonds, maintain stoichiometric ratios (1:1.2 acid:amine) and employ microwave-assisted synthesis for accelerated kinetics .

Q. What methodologies assess the compound's potential as an enzyme inhibitor?

- Assays :

- In vitro inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenases).

- Docking Studies : Use Schrödinger Suite or GROMACS to simulate binding modes.

- Mutagenesis : Validate predicted binding residues by expressing mutant enzymes and comparing inhibition profiles .

Q. How does stereochemistry influence the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.